molecular formula C41H74N7O17P3S B114774 phytanoyl-CoA CAS No. 146622-45-9

phytanoyl-CoA

Cat. No. B114774
M. Wt: 1062.1 g/mol
InChI Key: NRJQGHHZMSOUEN-HZLKACBZSA-N
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Description

Phytanoyl-CoA is a coenzyme A derivative of phytanic acid . It is involved in several aspects of mammalian cellular metabolism including the Krebs cycle, oxidation of fatty acids and branched chain amino acids, as well as synthesis of fatty acids and sterols .


Synthesis Analysis

Phytanoyl-CoA is synthesized and used to develop in vitro assays for PAHX . The product of the reaction was confirmed as 2-hydroxyphytanoyl-CoA by NMR and mass spectrometric analyses .


Molecular Structure Analysis

The molecular formula of phytanoyl-CoA is C41H74N7O17P3S . The structure of PAHX has been determined to a 2.5 A resolution complexed with Fe (II) and 2OG .


Chemical Reactions Analysis

Phytanoyl-CoA is a substrate for a specific alpha-hydroxylase (Phytanoyl-CoA hydroxylase), which adds a hydroxyl group to the α-carbon of phytanic acid, creating the 19-carbon homologue, pristanic acid .


Physical And Chemical Properties Analysis

Phytanoyl-CoA has a molecular weight of 1062.1 g/mol . Its molecular formula is C41H74N7O17P3S . The InChIKey is NRJQGHHZMSOUEN-IYJVDCLDSA-N .

Scientific Research Applications

Phytanoyl-CoA Hydroxylase and Alpha-Oxidation

Phytanoyl-CoA hydroxylase is a critical enzyme in the alpha-oxidation pathway of fatty acids, specifically involved in the metabolism of phytanoyl-CoA. This enzyme catalyzes the hydroxylation of phytanoyl-CoA, a process essential for the breakdown of certain branched-chain fatty acids like phytanic acid (Croes et al., 2000). This enzyme is a peroxisomal alpha-oxidation enzyme that requires not just its known cofactors Fe(2+), 2-oxoglutarate, and ascorbate, but also ATP or GTP and Mg(2+) for its activity.

Role in Metabolic Disorders

Deficiencies in phytanoyl-CoA hydroxylase can lead to metabolic disorders. For instance, a lack of this enzyme results in the accumulation of phytanic acid in patients with Refsum disease. The enzyme's activity is also influenced by the presence of phytanic acid itself, indicating a tightly regulated intracellular concentration of this fatty acid (Zomer et al., 2000).

Enzymatic Properties and Structural Analysis

Studies have shown the unique enzymatic properties and structural aspects of phytanoyl-CoA hydroxylase. For instance, it's shown that the enzyme is active towards specific substrates and isomer forms, providing insights into its selectivity and function in fatty acid metabolism (Kershaw et al., 2001). Structural studies have further elucidated its mechanism, especially in relation to clinical importance in diseases like Refsum's disease (Schofield & McDonough, 2007).

Phytanic Acid Alpha-Oxidation Pathway

Research has provided insights into the alpha-oxidation pathway of phytanic acid, highlighting the role of phytanoyl-CoA hydroxylase in this process. This pathway is crucial for the degradation of phytanic acid, especially in peroxisomes, and its impairment is linked to various metabolic diseases (Jansen et al., 1996).

Therapeutic Approaches

Research into phytanoyl-CoA hydroxylase has also opened avenues for therapeutic approaches in treating diseases like Refsum’s disease. This includes studies exploring the 'chemical co-substrate rescue' of enzyme mutants, which could lead to new treatments for conditions caused by mutations in phytanoyl-CoA hydroxylase (Mukherji et al., 2001).

Future Directions

Future research could focus on the role of phytanoyl-CoA in various metabolic pathways and its potential implications in disease states. Additionally, more studies are needed to understand the safety and hazards associated with phytanoyl-CoA .

properties

IUPAC Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S,7R,11R)-3,7,11,15-tetramethylhexadecanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H74N7O17P3S/c1-26(2)11-8-12-27(3)13-9-14-28(4)15-10-16-29(5)21-32(50)69-20-19-43-31(49)17-18-44-39(53)36(52)41(6,7)23-62-68(59,60)65-67(57,58)61-22-30-35(64-66(54,55)56)34(51)40(63-30)48-25-47-33-37(42)45-24-46-38(33)48/h24-30,34-36,40,51-52H,8-23H2,1-7H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/t27-,28-,29+,30-,34-,35-,36?,40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJQGHHZMSOUEN-IYJVDCLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC[C@H](C)CCCC(C)C)CCC[C@H](C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H74N7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1062.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phytanoyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001359
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

phytanoyl-CoA

CAS RN

146622-45-9
Record name Phytanoyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001359
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,950
Citations
NJ Kershaw, M Mukherji, CH MacKinnon… - Bioorganic & medicinal …, 2001 - Elsevier
Phytanoyl-CoA 2-hydroxylase (PAHX), an iron(II) and 2-oxoglutarate-dependent oxygenase, catalyses an essential step in the mammalian metabolism of β-methylated fatty acids. …
Number of citations: 23 www.sciencedirect.com
GA Jansen, HR Waterham, RJA Wanders - Human mutation, 2004 - Wiley Online Library
… activity measurement and enzyme activity measurements of phytanoyl-CoA hydroxylase (PhyH), … is deficient (see below), analysis of the phytanoyl-CoA hydroxylase gene (PHYH, MIM# …
Number of citations: 138 onlinelibrary.wiley.com
GA Jansen, R Oftnan, S Ferdinandusse, L Ijlst… - Nature …, 1997 - nature.com
… We recently showed that phytanoyl-CoA hydroxylase (PhyH) is the enzyme activity deficient in Refsum disease". This newly identified enzyme has not yet been purified from any source. …
Number of citations: 328 www.nature.com
M Mukherji, NJ Kershaw, CJ Schofield, AS Wierzbicki… - Chemistry & biology, 2002 - cell.com
… Phytanoyl-CoA (1) is amphipathic and forms micelles in aqueous environments; hence, … We considered the possibility that the isoprenoid side chain of phytanoyl-CoA (1) either binds to …
Number of citations: 70 www.cell.com
W Yang, P Gutbrod, K Gutbrod, H Peisker… - The Plant …, 2022 - Wiley Online Library
… oxidized to phytenal and further to phytanoyl-CoA. Phytanoyl-CoA cannot be oxidized at the … Oxidation at the C2 position by AtPAHX results in the synthesis of 2-hydroxy-phytanoyl-CoA, …
Number of citations: 2 onlinelibrary.wiley.com
V Foulon, S Asselberghs, W Geens, GP Mannaerts… - Journal of lipid …, 2003 - ASBMB
… Approximately 45% of cases are caused by mutations in phytanoyl-CoA hydroxylase (PAHX), … The enzyme showed activity not only toward racemic phytanoyl-CoA and the isomers of 3-…
Number of citations: 30 www.jlr.org
CJ Schofield, MA McDonough - Biochemical Society …, 2007 - portlandpress.com
… convert it into phytanoyl-CoA, and/or directly take up PA (phytanic acid) (or phytanoyl-CoA). The … The presence of an epimeric β-methyl group means that phytanoyl-CoA cannot be used …
Number of citations: 30 portlandpress.com
MA McDonough, KL Kavanagh, D Butler… - Journal of Biological …, 2005 - ASBMB
… Many cases of RD are associated with mutations in phytanoyl-CoA 2-hydroxylase (PAHX), an Fe(II) and 2-oxoglutarate (2OG)-dependent oxygenase that catalyzes the initial α-oxidation …
Number of citations: 101 www.jbc.org
M Mukherji, W Chien, NJ Kershaw… - Human molecular …, 2001 - academic.oup.com
… phytanoyl-CoA exist in nature as a mixture of (3R) and (3S) epimers (7). Hydroxylation of the (3R,S)-phytanoyl-CoA … each of the C-3 epimers of phytanoyl-CoA in the enzymatic reaction. …
Number of citations: 85 academic.oup.com
GA Jansen, SJ Mihalik, PA Watkins, HW Moser… - Biochemical and …, 1996 - Elsevier
… and not phytanoyl-CoA. … , phytanoyl-CoA hydroxylase, only accepts phytanoyl-CoA and not phytanic acid as substrate [14]. The results described in this paper show that phytanoyl-CoA …
Number of citations: 87 www.sciencedirect.com

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